Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate
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Overview
Description
Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a methyl ester group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate typically involves the reaction of 2,5-dimethylaniline with methyl 3-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as methanol or ethanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic ring and substituted aniline moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the substituted aniline moiety.
2,5-Dimethylaniline: Lacks the nitrobenzoate ester group.
Methyl 2-amino-3-nitrobenzoate: Similar structure but with an amino group instead of the substituted aniline.
Uniqueness
Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate is unique due to the combination of its nitro group, methyl ester group, and substituted aniline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
566869-95-2 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-10-7-8-11(2)13(9-10)17-15-12(16(19)22-3)5-4-6-14(15)18(20)21/h4-9,17H,1-3H3 |
InChI Key |
FOMOPNPULHGZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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